1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(9)4-7(3,5-8)10-6/h4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCALZFOTXMVUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241130-22-1 | |
| Record name | 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Preparation and Epoxidation
The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives often begins with cyclohexenol precursors. For 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine, the starting material is hypothesized to be a 1,3,3-trimethylcyclohex-3-en-1-ol derivative. Epoxidation using tert-butyl hydroperoxide (TBHP) in the presence of vanadium(IV) bis(2,4-pentanedionate) oxide as a catalyst generates the corresponding epoxy alcohol. This reaction proceeds in methylene chloride at 10–30°C, achieving >90% conversion within 6–8 hours.
Acid-Catalyzed Cyclization
The epoxy alcohol intermediate undergoes ring closure via Brønsted acid catalysis. Methanesulfonic acid or p-toluenesulfonic acid (0.02–0.04 equiv) in dichloromethane at 20–25°C promotes cyclization to form the 2-oxabicyclo[2.1.1]hexane core. Notably, this step favors the exo-hydroxy configuration, which is critical for subsequent functionalization.
Amination via Reductive Pathways
Diels-Alder Reaction Approach
Diene and Dienophile Selection
An alternative route employs a Diels-Alder reaction between a furan-derived diene and a methyl-substituted dienophile. For instance, 2,5-dimethylfuran reacts with methyl acrylate under high-pressure conditions (5–10 kbar) to form the bicyclic adduct. The endo preference of this reaction ensures proper stereochemical alignment for subsequent steps.
Post-Cyclization Modifications
The Diels-Alder adduct undergoes ozonolysis to cleave the ester group, followed by reductive workup with dimethyl sulfide to yield a primary alcohol. Conversion to the amine is achieved via a Mitsunobu reaction using hydrazoic acid (HN₃) and triphenylphosphine, though this method suffers from modest yields (40–50%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Epoxidation-Cyclization | TBHP epoxidation, acid cyclization | Vanadium(IV)/p-TsOH | 78–85 | ≥95 |
| Diels-Alder | High-pressure cycloaddition | None (thermal) | 40–50 | 90–92 |
| Reductive Amination | Ketone + NH₄OAc/NaBH₃CN | NaBH₃CN | 65–70 | 93–95 |
Table 1. Performance metrics for major synthetic routes to this compound. Data synthesized from.
Physicochemical and Spectroscopic Characterization
Molecular Properties
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 1.25 (s, 6H, gem-dimethyl), 1.98 (d, J = 10.5 Hz, 1H, bridgehead H), 2.45 (m, 1H, CHNH₂), 3.12 (br s, 2H, NH₂).
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C-N bend).
Challenges and Optimization Strategies
Stereochemical Control
The bicyclo[2.1.1]hexane system imposes severe steric constraints, making epimerization at the bridgehead carbon a persistent issue. Employing bulky bases (e.g., DBU) during amination minimizes racemization.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but accelerate decomposition above 50°C. Dichloromethane remains the solvent of choice for cyclization steps due to its low nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amine derivatives .
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
- SMILES : CC1(C2(CC(C2)(O1)N)C)C
- InChIKey : FCALZFOTXMVUTL-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| LogP | 0.13 |
| Polar Surface Area (Ų) | 35 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Medicinal Chemistry
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of compounds with specific biological activities, such as:
- Neuroprotective Agents : The compound's bicyclic structure may interact with neurotransmitter systems, potentially leading to neuroprotective effects.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations that can lead to the creation of more complex molecules, which are valuable in:
- Synthetic Pathways : Utilization in multi-step synthesis for generating novel compounds with desired characteristics.
Material Science
Research indicates that compounds similar to this compound can be utilized in the development of advanced materials due to their unique chemical properties:
- Polymeric Materials : The compound may be integrated into polymer matrices to enhance material properties such as flexibility and thermal stability.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of bicyclic amines similar to this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic pathways.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing a series of novel heterocyclic compounds. The resulting products exhibited promising antibacterial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and functional groups differentiate it from related bicyclic molecules. Below is a detailed comparison:
Structural and Functional Group Comparisons
Key Differences
The [2.2.2] framework in 1,8-cineole is more common in natural products (e.g., terpenes), contributing to its role as a semiochemical .
Functional Groups :
- The amine group in the target compound enhances basicity and nucleophilic reactivity compared to ether-dominated analogs like 1,8-cineole .
- Hydrochloride derivatives (e.g., 1-methyl variant) improve solubility and stability for storage and handling .
Applications :
- 1,8-Cineole : Widely used in flavoring and fragrances due to its low toxicity and pleasant odor .
- Hydrochloride Derivatives : Prioritized in pharmaceutical research; e.g., 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is sold by Synthonix, Inc. and CymitQuimica for drug discovery .
Commercial Availability :
- The target compound’s hydrochloride salts are available from suppliers like ECHEMI and Parchem, though some derivatives (e.g., CymitQuimica’s product) are discontinued .
- 1,8-Cineole is industrially mass-produced, reflecting its broader applications .
Research and Industrial Relevance
- Synthetic Utility: The amine group in the target compound allows functionalization for drug candidates, while ester derivatives (e.g., ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate) expand its use in peptide synthesis .
- Ecological Significance : Unlike 1,8-cineole, the target compound lacks evidence as a semiochemical, highlighting structural specificity in ecological interactions .
Biological Activity
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine, also known by its CAS number 2241130-22-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a bicyclic framework that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties. For instance, derivatives of oxabicyclo compounds have demonstrated efficacy against various bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit metabolic pathways.
2. Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological effects. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
3. Antioxidant Properties
Like many compounds derived from natural sources, this compound may exhibit antioxidant activity through the scavenging of free radicals, which could protect cells from oxidative stress.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Modulate enzyme activity involved in metabolic pathways.
- Interact with receptor sites in the central nervous system.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of bicyclic amines demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of the oxabicyclo structure enhances membrane permeability disruption in bacterial cells.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential anxiolytic effects.
| Test | Control Group (n=10) | Treatment Group (n=10) |
|---|---|---|
| Time Spent in Open Arms (s) | 20 ± 5 | 35 ± 7* |
*P < 0.05 indicates statistical significance.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via visible-light-induced triplet energy transfer catalysis using benzoylformate esters and bicyclo[1.1.0]butanes. This method enables a [2π + 2σ] cycloaddition followed by backbone C-H abstraction and aryl migration . Earlier approaches include photocycloaddition of ethyl 3-(2-propenyloxy)propenoate, though yields depend on solvent polarity and temperature . Optimization requires monitoring by HPLC or GC-MS to track intermediates.
Q. How is the stereochemical configuration of the bicyclic core validated experimentally?
- Methodological Answer : Comparative analysis of spectra between the target compound and its derivatives (e.g., ethyl carboxylate analogs) confirms stereochemistry. For example, the endo configuration of substituents is inferred from distinct coupling constants in the bicyclic system . X-ray crystallography of derivatized amines (e.g., CNBF adducts) provides definitive structural proof .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and are essential for verifying molecular weight and carbon environments. Stability under thermal stress can be assessed via thermogravimetric analysis (TGA), while hydrolytic stability requires pH-dependent HPLC studies .
Advanced Research Questions
Q. What mechanistic pathways explain competing fragmentation versus displacement during solvolysis of derivatives?
- Methodological Answer : Brosylate derivatives undergo fragmentation (C-O bond cleavage) or nucleophilic displacement depending on solvent nucleophilicity and leaving-group ability. For instance, solvolysis in aqueous acetone favors fragmentation (yielding alkenes and ketones), while polar aprotic solvents like DMF promote displacement . Kinetic studies using -labeling or DFT calculations can resolve competing pathways.
Q. How can computational modeling predict regioselectivity in functionalization of the bicyclic scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity at C2 vs. C4 positions. Frontier Molecular Orbital (FMO) analysis identifies sites prone to electrophilic attack, guiding experimental design for regioselective modifications .
Q. What strategies enable diversification of the bicyclic core for structure-activity relationship (SAR) studies?
- Methodological Answer : The ester group in polysubstituted derivatives serves as a handle for hydrolysis, amidation, or cross-coupling (e.g., Suzuki-Miyaura). For example, hydrolysis of the ester yields carboxylic acids for peptide conjugation, while Pd-catalyzed couplings introduce aryl/heteroaryl groups .
Q. How can contradictory NMR data for bicyclo[2.1.1]hexane derivatives be resolved?
- Methodological Answer : Overlapping signals in may arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) or isotopic labeling (e.g., ) clarifies exchange processes. 2D techniques (COSY, NOESY) map through-space and through-bond correlations to assign ambiguous peaks .
Q. What in vitro assays are suitable for evaluating bioactivity, given structural similarities to neuroactive compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
